11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a polycyclic framework with distinct substituents. The dimethylamino group enhances electron density and solubility, while the benzofuran moiety may influence steric interactions and binding affinity to biological targets .
Properties
Molecular Formula |
C31H31N3O3 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-9,9-dimethyl-5-(3-oxo-1H-2-benzofuran-1-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H31N3O3/c1-31(2)17-24-27(26(35)18-31)28(19-13-15-20(16-14-19)33(3)4)34(25-12-8-7-11-23(25)32-24)29-21-9-5-6-10-22(21)30(36)37-29/h5-16,28-29,32H,17-18H2,1-4H3 |
InChI Key |
XAASOXOJJGCMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C6=CC=C(C=C6)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes the reaction of 1-(4-(dimethylamino)phenyl)-3,5-diphenylformazane with boron trifluoride diethyl etherate in the presence of triethylamine in a toluene medium . This reaction yields a boron chelate intermediate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride diethyl etherate, triethylamine, and various solvents like toluene . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Steric and Polarity Differences : Analog 2’s trifluoroacetyl group introduces steric hindrance and lipophilicity, while its trimethoxyphenyl substituent increases polarity compared to the target compound’s benzofuran moiety .
Heterocyclic Variants: Dithiazepinones
The dithiazepinone scaffold (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones) replaces oxygen/nitrogen atoms in the diazepinone ring with sulfur, altering electronic properties and bioactivity.
Substituent Effects on Physicochemical and Pharmacological Properties
- 4-(Dimethylamino)phenyl vs. 4-Methoxyphenyl (Analog 1): The dimethylamino group’s stronger electron-donating capacity could enhance interactions with aromatic residues in enzyme active sites, while its basicity may improve water solubility .
- 3-Oxo-benzofuran vs.
- Trimethoxyphenyl (Analog 2) : This substituent’s polarity and bulkiness may limit bioavailability but could enhance selectivity for targets requiring extended hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
